Cathepsin B Inhibition Potency of Z-ILE-GLY-OH
Z-ILE-GLY-OH demonstrates measurable inhibitory activity against human liver cathepsin B, a lysosomal cysteine protease implicated in protein turnover and disease pathogenesis [1]. The reported half-maximal inhibitory concentration (IC₅₀) is 20 nM when assayed using the FRET substrate ABz-Gly-Ile-Val-Arg-Ala-Lys-DNP-OH after a 10-minute incubation period [1].
| Evidence Dimension | Cathepsin B Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | No direct head-to-head comparator data available for structurally analogous Z-protected dipeptides in the same assay. |
| Quantified Difference | N/A (Baseline only) |
| Conditions | Human liver cathepsin B; substrate: ABz-Gly-Ile-Val-Arg-Ala-Lys-DNP-OH; incubation: 10 min; detection: fluorescence. |
Why This Matters
Establishes a quantitative baseline potency metric, enabling researchers to rationally select this compound over untested structural analogs lacking any reported inhibitory activity against cathepsin B.
- [1] BindingDB. BDBM50031632 (CHEMBL3359790). IC₅₀: 20 nM. Assay: Inhibition of human liver cathepsin B. View Source
